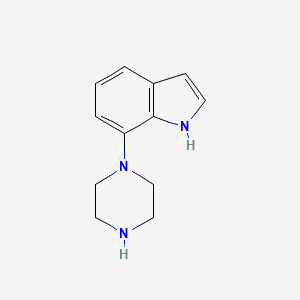

1H-Indole, 7-(1-piperazinyl)-

Description

BenchChem offers high-quality 1H-Indole, 7-(1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 7-(1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDAUEWDPSMDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233865 | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84807-10-3 | |

| Record name | 7-(1-Piperazinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1H-Indole, 7-(1-piperazinyl)-

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic therapeutic agents.[1][2] Its functionalization, particularly at the C-7 position, remains a challenging yet critical endeavor for modulating biological activity. This guide provides an in-depth technical overview of the synthesis and characterization of a specific C-7 functionalized derivative, 1H-Indole, 7-(1-piperazinyl)- . We will explore a robust synthetic strategy grounded in modern cross-coupling methodology, detailing the causal framework behind procedural choices. Furthermore, this document outlines the comprehensive analytical workflow required for unambiguous structural elucidation and purity confirmation, leveraging techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to expand their understanding and practical capabilities in the synthesis of novel indole-based compounds.

Introduction: The Strategic Value of the 7-Piperazinyl-Indole Scaffold

The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2] However, direct functionalization of the indole's benzenoid ring, especially at the C-7 position, has historically been less straightforward than modifications on the pyrrole moiety.[1] The development of advanced synthetic methods has opened the door to creating novel C-7 substituted indoles, offering new vectors for structure-activity relationship (SAR) exploration.[3]

The piperazine ring is another critical pharmacophore, frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and provide a key interaction point with target proteins, often by forming salt bridges or hydrogen bonds.[4][5] The strategic fusion of these two motifs in 1H-Indole, 7-(1-piperazinyl)- creates a molecule with significant potential. The piperazinyl group at the C-7 position can influence the electronic properties of the indole ring system and provides a versatile handle for further chemical modification. This unique architecture is prevalent in compounds explored for antibacterial, anticancer, and other therapeutic applications, making a reliable synthetic and characterization protocol highly valuable.[6][7]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for the target compound is presented below.

| Property | Value | Source |

| CAS Number | 84807-10-3 | [8] |

| Molecular Formula | C₁₂H₁₅N₃ | [8][9] |

| Molecular Weight | 201.27 g/mol | [8] |

| Exact Mass | 201.1266 g/mol | [8][9] |

| Topological Polar Surface Area | 31.1 Ų | [8] |

| XLogP3 (Predicted) | 1.5 - 1.97 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

Synthesis Methodology

The synthesis of 7-substituted indoles can be approached from several angles, including building the indole core from a pre-functionalized benzene ring or by direct C-H functionalization.[1][3] However, for installing an amine substituent, one of the most reliable and versatile methods is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a direct and high-yielding route from an aryl halide to an arylamine under relatively mild conditions.

Retrosynthetic Analysis

Our retrosynthetic strategy disconnects the target molecule at the C-N bond between the indole C-7 position and the piperazine nitrogen. This leads back to two commercially available or readily accessible starting materials: a 7-haloindole (preferably 7-bromoindole or 7-iodoindole) and piperazine.

Caption: Retrosynthetic analysis of 1H-Indole, 7-(1-piperazinyl)-.

Synthetic Strategy and Rationale

The chosen forward synthesis involves the Buchwald-Hartwig amination of 7-bromoindole with piperazine.

-

Choice of Halide: 7-Bromoindole is selected as the starting material. While 7-iodoindole would be more reactive, 7-bromoindole is often more cost-effective and sufficiently reactive for modern palladium catalysis. 7-chloroindole would require more specialized and active catalyst systems.

-

Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source, combined with a sterically hindered phosphine ligand (e.g., Xantphos, BINAP), is crucial. The ligand facilitates the reductive elimination step, which is the final C-N bond-forming step, and stabilizes the active Pd(0) species.

-

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the piperazine, making it a more active nucleophile, and to facilitate the catalytic cycle.

-

Solvent: An anhydrous, aprotic polar solvent like toluene or dioxane is used to ensure the stability of the organometallic intermediates and to prevent quenching of the base.

-

Piperazine Stoichiometry: Piperazine has two secondary amine groups. To avoid double-arylation (forming 1,4-di(indol-7-yl)piperazine), two strategies can be employed:

-

Use a large excess of piperazine to favor mono-arylation statistically.

-

Use mono-Boc-protected piperazine, followed by a deprotection step. The latter provides better control and is the method detailed below.

-

Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Coupling

-

To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 7-bromoindole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), and the chosen phosphine ligand (e.g., Xantphos, 0.05 eq).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq).

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at 90-110 °C and monitor its progress by TLC or LC-MS until the 7-bromoindole is consumed (typically 12-24 hours).

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield tert-butyl 4-(1H-indol-7-yl)piperazine-1-carboxylate.

Step 2: Boc Deprotection

-

Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq) or a solution of HCl in dioxane (4M).

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Re-dissolve the residue in a minimal amount of DCM and neutralize by careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the product into DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product, 1H-Indole, 7-(1-piperazinyl)- . The product can be further purified by recrystallization or a final chromatographic step if necessary.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of 1H-Indole, 7-(1-piperazinyl)-.

Characterization and Structural Elucidation

Unambiguous confirmation of the synthesized molecule's structure and purity is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Data Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For 1H-Indole, 7-(1-piperazinyl)- , the expected spectrum (in a solvent like DMSO-d₆) would show:

-

Indole Protons: A characteristic signal for the N-H proton (a broad singlet, ~11.0 ppm). A doublet of doublets for the H-3 proton coupled to H-2 and N-H (~6.5 ppm). A triplet for the H-2 proton (~7.2 ppm). A complex multiplet pattern in the aromatic region (7.0-7.7 ppm) for the H-4, H-5, and H-6 protons.

-

Piperazine Protons: Two distinct signals, likely appearing as broad triplets, corresponding to the two sets of chemically non-equivalent methylene (-CH₂-) protons. The protons closer to the indole ring (N-CH₂) will be shifted further downfield (~3.1-3.3 ppm) compared to the other set (~2.9-3.1 ppm). A signal for the piperazine N-H will also be present.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information on the carbon skeleton. Key expected signals include:

-

Indole Carbons: Eight distinct signals for the indole core, with chemical shifts consistent with known values for 7-substituted indoles.[10]

-

Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring, typically in the 45-55 ppm range.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) MS is used to determine the molecular weight.

-

Molecular Ion Peak (M⁺): For 1H-Indole, 7-(1-piperazinyl)- , the ESI-MS in positive mode would show a prominent peak at m/z = 202.13 [M+H]⁺, corresponding to the protonated molecule.[9]

-

Fragmentation Pattern: The fragmentation pattern can provide structural confirmation. Common fragmentation for the indole nucleus involves the loss of HCN.[11][12] The piperazine ring can also undergo characteristic fragmentation.[13]

Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA) is typically used. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram, ideally showing >95% purity for research applications.

Characterization Data Summary

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.0 (s, 1H, indole-NH), 7.0-7.7 (m, 4H, indole-ArH), 6.5 (dd, 1H, indole-H3), 3.1-3.3 (m, 4H, piperazine-CH₂), 2.9-3.1 (m, 4H, piperazine-CH₂), ~2.8 (br s, 1H, piperazine-NH). |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals in aromatic region (~100-140 ppm) and aliphatic region (~45-55 ppm). |

| HRMS (ESI) | Calculated for C₁₂H₁₆N₃⁺ [M+H]⁺: 202.1339; Found: 202.13xx. |

| HPLC Purity | >95% (as determined by peak area at a specific wavelength, e.g., 254 nm). |

Potential Applications and Future Directions

The 1H-Indole, 7-(1-piperazinyl)- scaffold is a promising starting point for drug discovery programs. The fusion of the indole and piperazine moieties is a common feature in compounds targeting various diseases.

-

Anticancer Activity: Many 7-piperazinyl substituted quinolones, which share structural similarities, have demonstrated significant cytotoxicity against various cancer cell lines.[6][7] The 7-piperazinyl-indole core could be explored as a novel scaffold for inhibitors of kinases or other cancer-related targets.

-

Antibacterial Agents: The piperazine group is a key component of many quinolone antibiotics.[4] Hybrids of indole and piperazine have also been investigated for their antibacterial potential.[5] This compound could serve as a lead for developing new agents to combat drug-resistant bacteria.

-

CNS Disorders: The indole core is central to neurotransmitters like serotonin. Various indole and piperazine-containing molecules act on CNS receptors, such as serotonin (5-HT) receptors. Buspirone, for example, is an anxiolytic agent containing a piperazine moiety.[14][15][16]

Future research should focus on derivatizing the secondary amine of the piperazine ring to build a library of analogues for SAR studies. This would allow for fine-tuning of physicochemical properties like solubility and lipophilicity, and for optimizing interactions with biological targets.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 1H-Indole, 7-(1-piperazinyl)- via a Buchwald-Hartwig amination strategy. We have outlined the critical parameters and rationale for the synthetic protocol and provided a comprehensive framework for the analytical characterization required to confirm the structure and purity of the final compound. The strategic importance of this molecular scaffold, combining the privileged indole nucleus with the versatile piperazine pharmacophore, makes it a valuable building block for medicinal chemistry and drug discovery endeavors.

References

-

Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6334–6337. [Link]

-

Demont, E., Charrier, N., Dunsdon, R., Maile, G., Naylor, A., O'Brien, A., Redshaw, S., Theobald, P., Vesey, D., & Walter, D. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Synthesis, 2006(20), 3467–3477. [Link]

-

Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-aminoindoles From pyrrole-3-carboxaldehydes. PubMed. [Link]

-

Outlaw, V. K., & Townsend, C. A. (2015). ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ResearchGate. [Link]

-

de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2014). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. [Link]

-

PubChemLite. (n.d.). 1h-indole, 7-(1-piperazinyl)- (C12H15N3). Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole, 5-bromo-1-(cyclopropylcarbonyl)-7-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]-2,3-dihydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole, 5-bromo-1-(cyclopropylcarbonyl)-2,3-dihydro-7-[[4-(phenylmethyl)-1-piperazinyl]sulfonyl]-. Retrieved from [Link]

-

Abdel-aziz, A. A., et al. (2010). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. PubMed. [Link]

-

Chen, Y. Z., et al. (2023). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Molecules. [Link]

-

Sabourin, V., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]

-

Da-Cheng, L., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

PubChem. (n.d.). (7-amino-1H-indol-2-yl)-piperazin-1-ylmethanone. Retrieved from [Link]

-

Singh, S., & Sharma, P. K. (2014). Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. International Journal of ChemTech Research. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

-

Kaminski, K., et al. (2011). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. ResearchGate. [Link]

-

NIST. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

Gicquel, M., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. ResearchGate. [Link]

-

Al-Ostath, R. A., et al. (2019). Modification of 7-piperazinylquinolone antibacterials to promising anticancer lead compounds: Synthesis and in vitro studies. ResearchGate. [Link]

-

Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Al-Ostath, R. A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of the Indian Chemical Society. [Link]

-

SpectraBase. (n.d.). 1H-indole-7-carbohydrazide. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester. Retrieved from [Link]

-

Diánez, M. J., et al. (2023). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. [Link]

-

Allmpus. (n.d.). buspirone hcl. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Buspirone Hydrochloride-impurities. Retrieved from [Link]

-

Gritsai, D. A., et al. (2022). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. MDPI. [Link]

-

Axios Research. (n.d.). Buspirone HCl - CAS - 33386-08-2. Retrieved from [Link]

-

API Standards. (n.d.). CAS No : 33386-08-2 | Product Name : Buspirone Hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 7-methyl-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

Sources

- 1. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Synthesis of Indoles: Efficient Functionalisation of the 7-Position / Synthesis, 2006 [sci-hub.box]

- 4. Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - 1h-indole, 7-(1-piperazinyl)- (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. Indole [webbook.nist.gov]

- 13. Piperazine [webbook.nist.gov]

- 14. Buspirone 33386-08-2 [sigmaaldrich.com]

- 15. allmpus.com [allmpus.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

Introduction: The Structural Significance of 7-(1-piperazinyl)-1H-indole

An In-depth Technical Guide to the Spectroscopic Characterization of 7-(1-piperazinyl)-1H-indole

7-(1-piperazinyl)-1H-indole is a heterocyclic compound featuring a bicyclic indole core fused to a piperazine ring at the 7-position. The indole motif is a ubiquitous pharmacophore in numerous natural products and synthetic pharmaceuticals, renowned for its diverse biological activities. The addition of a piperazine ring, a common functionality in medicinal chemistry, can significantly modulate a molecule's physicochemical properties, such as solubility, basicity, and receptor-binding affinity.

Accurate structural elucidation and characterization are paramount in the drug discovery and development process. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and orthogonal approach to confirming the molecular structure, purity, and electronic properties of novel chemical entities. This guide offers a detailed analysis of the expected spectroscopic data for 7-(1-piperazinyl)-1H-indole, providing researchers and drug development professionals with a foundational understanding of its key spectral features.

Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this guide will present a combination of predicted data and interpretations based on well-established principles and data from analogous indole and piperazine derivatives.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 7-(1-piperazinyl)-1H-indole are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and numbering of 7-(1-piperazinyl)-1H-indole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 7-(1-piperazinyl)-1H-indole in a solvent like DMSO-d₆ would exhibit distinct signals for the indole and piperazine protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N1-H | ~11.0 | br s | - | 1H |

| H2 | ~7.2 | t | J = 2.5 | 1H |

| H3 | ~6.4 | t | J = 2.5 | 1H |

| H4 | ~7.5 | d | J = 8.0 | 1H |

| H5 | ~6.9 | t | J = 8.0 | 1H |

| H6 | ~6.8 | d | J = 8.0 | 1H |

| H2'/H6' | ~3.1 | t | J = 5.0 | 4H |

| H3'/H5' | ~2.9 | t | J = 5.0 | 4H |

| N4'-H | ~2.5 | br s | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Indole Protons:

-

The N1-H proton is expected to be the most downfield signal, appearing as a broad singlet around 11.0 ppm, characteristic of indole N-H protons.

-

The protons on the pyrrole ring, H2 and H3 , will appear as triplets (or doublets of doublets with similar coupling constants) in the region of 6.4-7.2 ppm. Their coupling to each other and to the N1-H proton (if not fully decoupled by solvent exchange) will determine their multiplicity.

-

The aromatic protons on the benzene ring, H4 , H5 , and H6 , will form a coupled system. H4 is expected to be the most downfield of this system (~7.5 ppm) due to its proximity to the electron-rich pyrrole ring. H5 and H6 will likely appear as a triplet and a doublet, respectively, in the range of 6.8-7.0 ppm.

-

-

Piperazine Protons:

-

The piperazine ring protons are expected to be in a more shielded environment. The four protons on the carbons adjacent to the indole ring (H2' and H6' ) will likely appear as a triplet around 3.1 ppm.

-

The four protons on the carbons adjacent to the secondary amine (H3' and H5' ) are expected to be slightly more upfield, appearing as a triplet around 2.9 ppm.

-

The N4'-H of the piperazine will likely be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 7-(1-piperazinyl)-1H-indole is predicted to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the structure.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~123 |

| C3 | ~101 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~121 |

| C6 | ~115 |

| C7 | ~140 |

| C7a | ~135 |

| C2'/C6' | ~53 |

| C3'/C5' | ~46 |

Interpretation of the ¹³C NMR Spectrum

-

Indole Carbons:

-

The carbons of the indole ring are expected to resonate in the aromatic region (100-140 ppm).

-

C7 , being directly attached to the nitrogen of the piperazine, is predicted to be the most downfield of the benzene ring carbons, around 140 ppm.

-

C7a and C3a , the bridgehead carbons, are also expected to be in the downfield region.

-

C3 is typically the most upfield of the indole carbons, predicted around 101 ppm.

-

-

Piperazine Carbons:

-

The carbons of the piperazine ring will appear in the aliphatic region.

-

C2' and C6' , adjacent to the indole ring, are expected around 53 ppm.

-

C3' and C5' , adjacent to the secondary amine, are predicted to be slightly more upfield, around 46 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3300 | N-H stretch (indole) | Medium, Sharp |

| 3300-3200 | N-H stretch (piperazine) | Medium, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~1600 | C=C stretch (aromatic) | Medium |

| ~1450 | C-H bend (aliphatic) | Medium |

| 1350-1250 | C-N stretch | Medium-Strong |

Interpretation of the IR Spectrum

-

A sharp peak in the region of 3400-3300 cm⁻¹ is characteristic of the indole N-H stretch .

-

A broader peak around 3300-3200 cm⁻¹ would correspond to the piperazine N-H stretch , with broadening due to hydrogen bonding.

-

Absorptions in the 3100-3000 cm⁻¹ range are indicative of aromatic C-H stretches .

-

Stronger absorptions between 2950-2850 cm⁻¹ are due to the aliphatic C-H stretches of the piperazine ring.

-

The aromatic C=C stretching vibrations will appear around 1600 cm⁻¹ .

-

A significant band in the 1350-1250 cm⁻¹ region would be attributed to C-N stretching vibrations from both the indole and piperazine moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₅N₃

-

Exact Mass: 201.1266 g/mol

-

Molecular Ion (M⁺•): m/z 201

Proposed Fragmentation Pathway

Under electron ionization (EI), 7-(1-piperazinyl)-1H-indole is expected to undergo fragmentation primarily at the piperazine ring.

An In-Depth Technical Guide to the Physicochemical Properties of 7-Piperazinyl-Indole Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The 7-piperazinyl-indole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds, including antidepressants and potential anticancer agents. The physicochemical properties of these derivatives are paramount, governing their absorption, distribution, metabolism, and excretion (ADME), and ultimately influencing their therapeutic efficacy and safety profile. This guide provides a comprehensive exploration of the key physicochemical parameters for this class of compounds, detailing the causality behind experimental choices, providing validated protocols for their determination, and discussing the profound impact of these properties on drug development. We will utilize Vilazodone, an FDA-approved antidepressant, as a central case study to illustrate these principles in a real-world context.

The Strategic Importance of the 7-Piperazinyl-Indole Moiety

The indole nucleus is a versatile heterocyclic scaffold found in a vast array of natural products and pharmaceuticals.[1] When substituted at the 7-position with a piperazine ring, the resulting derivatives often exhibit favorable drug-like properties. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is frequently incorporated into drug candidates to enhance aqueous solubility, modulate basicity, and improve pharmacokinetic profiles.[2][3] The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to better interactions with biological targets and improved solubility.[2] This strategic combination of a biologically active indole core with a pharmacokinetically advantageous piperazine group has led to the development of numerous promising therapeutic agents.

Core Physicochemical Properties and Their Impact on Drugability

The journey of a drug molecule from administration to its site of action is dictated by a delicate balance of its physicochemical properties. For 7-piperazinyl-indole derivatives, a thorough understanding and optimization of these properties are critical for successful drug development.[4][5]

Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental prerequisite for the absorption of an orally administered drug. Poorly soluble compounds often suffer from low and erratic bioavailability, posing significant challenges for formulation development.[6] The piperazine moiety is often introduced into molecules to improve their solubility.[7]

Case Study: Vilazodone Vilazodone hydrochloride, an approved antidepressant with a 7-piperazinyl-indole core, has an aqueous solubility of 0.32 mg/mL.[8] While this is not considered highly soluble, it is sufficient for therapeutic efficacy, especially given that its absorption is significantly enhanced when taken with food.[9][10] The hydrochloride salt form of Vilazodone improves its solubility compared to the free base.

Table 1: Key Physicochemical Properties of Vilazodone

| Property | Value | Significance in Drug Development |

| Aqueous Solubility (as HCl salt) | 0.32 mg/mL[8] | Crucial for dissolution in the gastrointestinal tract and subsequent absorption. |

| pKa | 7.1[8] | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP (calculated) | ~4.5 - 5.5 | Indicates lipophilicity, which influences membrane permeability, protein binding, and metabolism. |

| Protein Binding | 96-99%[10][11] | High protein binding can affect the free drug concentration available for therapeutic action. |

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes.[1] For CNS-active drugs like many 7-piperazinyl-indole derivatives, sufficient lipophilicity is required to penetrate the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4][5]

The LogP of a 7-piperazinyl-indole derivative can be fine-tuned by modifying the substituents on both the indole and piperazine rings. Computational models are often used for initial LogP estimations, followed by experimental determination.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms. The piperazine ring in 7-piperazinyl-indole derivatives typically has two pKa values, corresponding to the two nitrogen atoms. The pKa of Vilazodone is 7.1.[8] This means that at the physiological pH of blood (around 7.4), a significant portion of the piperazine moiety will be protonated. This ionization state is crucial as it generally enhances aqueous solubility but can reduce membrane permeability. Understanding the pKa is vital for predicting a drug's behavior in different physiological compartments, from the acidic environment of the stomach to the more neutral pH of the intestines and blood.

Experimental Determination of Physicochemical Properties

Accurate experimental measurement of physicochemical properties is a cornerstone of drug development. The following sections provide detailed, adaptable protocols for the characterization of novel 7-piperazinyl-indole derivatives.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical profiling of a new 7-piperazinyl-indole derivative.

Absorption: For oral administration, a 7-piperazinyl-indole derivative must first dissolve in the gastrointestinal fluids (influenced by solubility and pKa) and then permeate the intestinal membrane (influenced by lipophilicity and pKa). The case of Vilazodone highlights the importance of food in enhancing the absorption of moderately soluble compounds. [12] Distribution: Once absorbed, the drug's distribution throughout the body is largely governed by its lipophilicity and plasma protein binding. Highly lipophilic compounds tend to have a larger volume of distribution and can accumulate in fatty tissues. The high protein binding of Vilazodone (96-99%) means that only a small fraction of the drug is free to exert its pharmacological effect at any given time. [11] Metabolism: The chemical structure and stability of a compound determine its susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. Vilazodone is extensively metabolized, mainly by CYP3A4. [10][11]Understanding the metabolic pathways is crucial to avoid drug-drug interactions.

Excretion: The kidneys are the primary route of excretion for many drugs and their metabolites. Water-soluble (hydrophilic) compounds are more readily excreted in the urine. The pKa of a compound influences its ionization state in the renal tubules, which can affect its reabsorption and overall elimination rate.

Conclusion and Future Perspectives

The 7-piperazinyl-indole scaffold will undoubtedly continue to be a fruitful area for drug discovery. A deep and early understanding of the physicochemical properties of novel derivatives is not merely an academic exercise but a critical component of a successful drug development campaign. By employing the principles and protocols outlined in this guide, researchers can make more informed decisions in lead optimization, rationally design molecules with improved ADME profiles, and ultimately increase the probability of translating a promising compound into a life-changing therapeutic. The integration of in-silico predictive models with robust experimental validation will further accelerate the design-test-learn cycle, paving the way for the next generation of 7-piperazinyl-indole-based medicines.

References

-

U.S. Food and Drug Administration. (2011). Chemistry Review(s) for VIIBRYD (vilazodone hydrochloride). [Link]

-

Chauhan, M., Parry, R., & Bobo, W. V. (2022). Vilazodone for Major Depression in Adults: Pharmacological Profile and Efficacy, Safety, and Tolerability Profile. Neuropsychiatric Disease and Treatment, 18, 1175–1193. [Link]

-

U.S. Food and Drug Administration. (2010). Clinical Pharmacology and Biopharmaceutics Review(s) for Viibryd (vilazodone). [Link]

-

Wikipedia. (2024). Vilazodone. [Link]

-

Stahl, S. M. (2011). Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor. Journal of clinical psychiatry, 72(8), 1133-1138. [Link]

-

Biotage. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the success of development candidates. Nature reviews Drug discovery, 6(11), 881-890. [Link]

-

Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Chemical research in toxicology, 24(9), 1426-1446. [Link]

-

Lakshmipriya, M., Kokilambigai, S., & Ilango, K. (2023). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1), 57-66. [Link]

-

National Center for Biotechnology Information. (n.d.). Vilazodone. PubChem Compound Summary for CID 6918314. [Link]

-

Gribble, G. W. (2010). The medicinal chemistry of piperazines: a review. ChemMedChem, 5(7), 983-1010. [Link]

-

Gancia, E., & Pagliarin, R. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 13(10), 913-924. [Link]

-

Leeson, P. D. (2012). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical research in toxicology, 25(8), 1520-1535. [Link]

-

O'Donnell, K., & Zhou, L. (2013). New methods of analysis and investigation of terpenoid indole alkaloids. Advances in botanical research, 68, 233-267. [Link]

-

Micheli, F., De-Magistris, E., Gaggini, F., & Ghelardini, C. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & medicinal chemistry, 12(5), 1035-1043. [Link]

-

PharmaCompass. (n.d.). Vilazodone. [Link]

-

Pan, H., Yang, W., Zhang, Y., Yang, M., Feng, R., Wu, W., & Guo, D. (2015). An integrated strategy for the systematic characterization and discovery of new indole alkaloids from Uncaria rhynchophylla by UHPLC/DAD/LTQ-Orbitrap-MS. Analytical and bioanalytical chemistry, 407(20), 6057-6070. [Link]

-

Kumar, A., Kumar, R., Kumar, S., & Singh, P. (2021). SAR studies of indole-3-piperazinyl derivatives. ResearchGate. [Link]

-

Panda, K. C., et al. (2017). Formulation and Evaluation of Fast Dissolving Tablet Containing Vilazodone Nanocrystals for Solubility and Dissolution Enhancement. Journal of Global Trends in Pharmaceutical Sciences, 8(4), 4399-4406. [Link]

-

Roy, A. (2017). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 429-467). Elsevier. [Link]

-

Shaw, C. (2002). Characterization and determination of indole alkaloids in frog skin secretions by electrospray ionization ion trap mass spectrometry. Rapid communications in mass spectrometry, 16(4), 346-354. [Link]

-

Yabanoglu-Ciftci, S., et al. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current medicinal chemistry. [Link]

-

Saggioro, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7800. [Link]

-

Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

-

Giniyatullina, G. G., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Emami, S., & Dadashpour, S. (2020). Modification of 7-piperazinylquinolone antibacterials to promising anticancer lead compounds: Synthesis and in vitro studies. European journal of medicinal chemistry, 187, 111970. [Link]

-

European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

-

Patel, J. R., & Patel, M. M. (2018). Formulation and Evaluation of Fast Dissolving Tablet Containing Vilazodone Nanocrystals for Solubility and Dissolution Enhancement. Journal of Applied Pharmaceutical Science, 8(05), 001-010. [Link]

-

Singh, A., & Singh, A. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Chemical Biology & Drug Design. [Link]

-

Catalent. (n.d.). Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. [Link]

-

Sharma, R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100085. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291582. [Link]

-

Baumann, M. H., et al. (1994). Serotonin-releasing effects of substituted piperazines in vitro. Neuropharmacology, 33(3-4), 477-483. [Link]

-

Psychopharmacology Institute. (2025). Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

-

Emami, S., & Dadashpour, S. (2020). Modification of 7-piperazinylquinolone antibacterials to promising anticancer lead compounds: Synthesis and in vitro studies. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(3), 893. [Link]

-

Keglevich, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(21), 7509. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Vilazodone - Wikipedia [en.wikipedia.org]

- 10. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Introduction: Deconstructing the Potential of a Privileged Scaffold

An In-Depth Technical Guide to the In Vitro Screening of 7-(1-piperazinyl)-1H-indole

The 7-(1-piperazinyl)-1H-indole core represents a fascinating starting point for drug discovery. The indole moiety is a well-established "privileged scaffold," appearing in a multitude of natural products and synthetic molecules with diverse biological activities, including anti-cancer and anti-inflammatory properties[1][2]. The addition of a piperazine ring, a common element in medicinal chemistry, often enhances aqueous solubility and provides a versatile handle for further chemical modification to optimize potency and selectivity[3].

Computational predictions and the activities of related indole-piperazine hybrids suggest a strong potential for this scaffold to interact with key drug target families, notably G-protein coupled receptors (GPCRs) and protein kinases[1]. However, a raw chemical structure is merely a statement of potential. To translate this potential into a viable drug candidate, a rigorous, multi-stage in vitro screening cascade is imperative.

This guide, from the perspective of a Senior Application Scientist, outlines a logical and efficient workflow for the initial characterization of 7-(1-piperazinyl)-1H-indole. We will move from foundational safety and viability profiling to hypothesis-driven, target-based assays. The causality behind each experimental choice is explained, ensuring that the data generated at each stage informs the next, creating a self-validating and comprehensive pharmacological profile.

Part 1: Foundational In Vitro Profiling (Safety and Viability)

Before investigating the specific efficacy of a compound, we must first establish its fundamental interaction with cellular systems. A potent compound is useless if it is indiscriminately toxic. This initial phase establishes the therapeutic window and identifies potential liabilities early, saving significant resources. Early-stage toxicity testing is critical for reducing the risk of failure in later preclinical or clinical trials[4][5].

General Cytotoxicity Assessment: The MTT Assay

The first step is to determine the concentration range at which 7-(1-piperazinyl)-1H-indole exhibits general toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability[6][7][8]. The principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells[8]. The amount of formazan produced is directly proportional to the number of viable cells[6].

-

Cell Seeding: Plate a relevant human cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

-

Compound Preparation: Prepare a 10 mM stock solution of 7-(1-piperazinyl)-1H-indole in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours at 37°C.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

-

Measurement: Shake the plate for 5 minutes and measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the 50% cytotoxic concentration (CC50).

| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |

| 7-(1-piperazinyl)-1H-indole | HEK293 | 48 | > 100 |

| 7-(1-piperazinyl)-1H-indole | HepG2 | 48 | 85.2 |

| Doxorubicin (Control) | HEK293 | 48 | 1.2 |

This data indicates that the compound has low general cytotoxicity, making it suitable for further screening at concentrations below ~30 µM.

Early Safety Pharmacology Profiling

Identifying potential off-target liabilities that could lead to adverse drug reactions is a cornerstone of modern drug discovery[10][11]. Two of the most critical areas to assess are cardiac safety (hERG channel inhibition) and drug-drug interaction potential (CYP450 enzyme inhibition).

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization[12][13]. Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes[12][14]. Regulatory agencies mandate testing for hERG liability[13]. Automated patch clamp electrophysiology is the gold standard for assessing hERG inhibition[12][13].

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

System Setup: Utilize an automated patch clamp system like the QPatch or SyncroPatch[12].

-

Compound Application: A vehicle control (0.1% DMSO) is applied first to establish a stable baseline current. The test compound is then applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell[12]. A known hERG inhibitor like E-4031 serves as a positive control[12].

-

Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarizing step where the peak tail current is measured[13][15].

-

Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the data to a dose-response curve.

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism in the liver[16][17]. Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to toxic plasma concentrations and adverse drug-drug interactions (DDIs)[16][17][18]. Screening against a panel of the most important CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is recommended by regulatory agencies[18][19].

-

Reagent Preparation: Use human liver microsomes as the enzyme source. Prepare a reaction buffer containing a NADPH-regenerating system.

-

Incubation: In a 96-well plate, incubate the microsomes with a range of concentrations of 7-(1-piperazinyl)-1H-indole for a brief pre-incubation period.

-

Reaction Initiation: Start the reaction by adding a cocktail of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

-

Reaction Termination: After a set incubation time (e.g., 15 minutes), stop the reaction by adding a quenching solvent like cold acetonitrile.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolites.[20]

-

Data Calculation: Determine the rate of metabolite formation and calculate the percent inhibition at each compound concentration relative to a vehicle control. Calculate the IC50 value for each isoform.

| Assay Target | Result (IC50, µM) | Interpretation |

| hERG Channel | > 30 | Low risk of cardiotoxicity |

| CYP1A2 | > 50 | Low risk of DDI |

| CYP2C9 | 22.5 | Moderate risk of DDI |

| CYP2C19 | > 50 | Low risk of DDI |

| CYP2D6 | > 50 | Low risk of DDI |

| CYP3A4 | 45.1 | Low risk of DDI |

This profile suggests the compound is relatively clean from a safety perspective, with a potential liability for CYP2C9 that should be monitored during lead optimization.

Part 2: Target-Based Screening (Hypothesis-Driven Assays)

With a clean safety and cytotoxicity profile established, we can now investigate the compound's specific biological activity. Based on the indole-piperazine scaffold, kinases and GPCRs are high-priority target classes[1].

Kinase Inhibition Profiling

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is linked to diseases like cancer and inflammation[21]. A universal, high-throughput assay is ideal for initial screening to see if the compound has broad or specific kinase inhibitory activity. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of kinase reactions, making it compatible with virtually any kinase and substrate[21].

-

Kinase Reaction: In a 384-well plate, combine the kinase of interest, its specific substrate, ATP, and various concentrations of 7-(1-piperazinyl)-1H-indole. Include no-enzyme and no-compound controls. Incubate at room temperature for 1 hour.

-

ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation (Step 2): Add Kinase Detection Reagent, which converts the newly formed ADP into ATP, and then uses the new ATP to drive a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Measurement: Read the luminescent signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control. Determine the IC50 value.

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |

| EGFR | 8.2 | > 30 |

| VEGFR2 | 91.5 | 0.25 |

| CDK2 | 15.6 | > 30 |

| p38α | 22.1 | > 30 |

| SRC | 78.3 | 1.8 |

This hypothetical data reveals a potent and selective inhibitory profile against VEGFR2 and SRC, suggesting a potential application in oncology. This justifies follow-up cell-based phosphorylation assays to confirm target engagement in a more physiological context.[22]

GPCR Ligand Binding and Functional Assays

G-protein coupled receptors are the largest family of cell surface receptors and the target of a significant percentage of modern drugs[23]. A comprehensive screen involves first determining if the compound binds to a receptor (a binding assay) and then determining what effect that binding has (a functional assay).

To determine the binding affinity (Ki) of 7-(1-piperazinyl)-1H-indole for a specific GPCR (e.g., Dopamine D2 receptor, a common target for CNS drugs), a competitive binding assay is employed. This method measures the ability of the unlabeled test compound to displace a known, radioactively labeled ligand from the receptor[24][25][26].

-

Reagent Preparation: Prepare cell membranes from a cell line overexpressing the human Dopamine D2 receptor. The radioligand will be a known D2 antagonist, such as [³H]-Spiperone.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]-Spiperone (at its Kd value), and a range of concentrations of 7-(1-piperazinyl)-1H-indole.

-

Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity on each filter using a scintillation counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Plot the percent displacement versus compound concentration to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

After confirming binding, we must assess function. Many GPCRs, including the D2 receptor (which couples to Gαi), signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP)[23][27]. A functional assay can determine if the compound is an agonist (mimics the natural ligand), an antagonist (blocks the natural ligand), or an inverse agonist.

| Target | Binding Assay (Ki, nM) | Functional Assay (cAMP) |

| Dopamine D2 | 15.8 | Potent Antagonist (IC50 = 25.2 nM) |

| Serotonin 5-HT2A | 45.3 | Potent Antagonist (IC50 = 60.1 nM) |

| Adrenergic α1 | > 1000 | No significant activity |

This profile suggests the compound is a potent dual D2/5-HT2A antagonist, a profile common to several atypical antipsychotic drugs. This provides a clear therapeutic hypothesis for further investigation.

Conclusion

This in-depth guide outlines a systematic and logical in vitro screening cascade for a novel chemical entity, 7-(1-piperazinyl)-1H-indole. By progressing from foundational cytotoxicity and safety assays to hypothesis-driven, target-focused screens, we can efficiently build a comprehensive pharmacological profile. The hypothetical data generated through this workflow—demonstrating low cytotoxicity, a manageable safety profile, and potent, selective activity as both a VEGFR2/SRC kinase inhibitor and a D2/5-HT2A GPCR antagonist—transforms the compound from a simple structure into a promising lead candidate with dual therapeutic potential worthy of significant further investment in lead optimization and in vivo studies.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Wikipedia. MTT assay. [Link]

-

Nuvisan. In vitro toxicology. [Link]

-

TME Scientific. In Vitro Toxicology Assays. [Link]

-

Reaction Biology. In Vitro Safety Pharmacology Services. [Link]

-

Reaction Biology. Kinase Screening Assay Services. [Link]

-

Charles River Laboratories. In Vitro Toxicology Testing. [Link]

-

PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

-

Selvita. In Vitro Safety. [Link]

-

AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

-

Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

-

Slideshare. hERG Assay. [Link]

-

Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Evotec. hERG Safety. [Link]

-

NIH. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

-

ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance. [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

-

FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

NIH. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

-

NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

-

NIH. Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

-

Semantic Scholar. Screening for GPCR Ligands Using Surface Plasmon Resonance. [Link]

-

ScienceOpen. Tools for GPCR drug discovery. [Link]

-

Creative Biolabs. Receptor Ligand Binding Assay. [Link]

-

NIH. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

-

ResearchGate. Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. [Link]

-

Atlas. Enzyme Inhibition lab protocol 2.pdf. [Link]

-

PubChem. 1h-indole, 7-(1-piperazinyl)- (C12H15N3). [Link]

-

NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]

-

NIH. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

-

MDPI. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

PubMed. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. [Link]

Sources

- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 5. criver.com [criver.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. biotium.com [biotium.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. selvita.com [selvita.com]

- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. hERG Assay | PPTX [slideshare.net]

- 15. fda.gov [fda.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lnhlifesciences.org [lnhlifesciences.org]

- 18. enamine.net [enamine.net]

- 19. criver.com [criver.com]

- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 24. Receptor-Ligand Binding Assays [labome.com]

- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of indole-piperazine compounds in medicinal chemistry

An In-Depth Technical Guide to the Discovery and Development of Indole-Piperazine Compounds in Medicinal Chemistry

Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The indole and piperazine rings are two such scaffolds, each possessing a unique combination of physicochemical properties and biological versatility.[1][2][3] The indole ring, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs, offering a rich electronic profile and multiple points for chemical modification.[3][4] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, provides a flexible, non-planar linker that can be readily substituted to modulate solubility, basicity, and receptor interactions, often improving pharmacokinetic properties.[1][5][6]

The strategic combination of these two moieties into a single chimeric molecule creates the indole-piperazine scaffold, a powerhouse in modern drug discovery. This union allows for the exploration of vast chemical space, enabling the precise tuning of pharmacological activity across a wide range of biological targets. The indole typically serves as the primary pharmacophore, anchoring the molecule to its target, while the piperazine often acts as a versatile linker or a vector to engage secondary binding pockets, profoundly influencing the compound's overall profile. This guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships (SAR), and therapeutic applications of this remarkable class of compounds.

Pharmacological Landscape: A Scaffold for Diverse Therapies

The true value of the indole-piperazine framework lies in its broad applicability across numerous disease areas. Its structural adaptability has been leveraged to develop potent and selective agents for complex biological targets, particularly in the central nervous system and oncology.

Central Nervous System (CNS) Applications

Indole-piperazine derivatives are particularly prominent as CNS-active agents, where they modulate the activity of key neurotransmitter systems.[2][3][7] Their structure is well-suited for crossing the blood-brain barrier and interacting with monoamine receptors.[8]

-

Antipsychotic and Antidepressant Activity: Many compounds function through the modulation of dopamine (D₂) and serotonin (5-HT) receptors.[9] For instance, systematic SAR studies have led to the identification of potent mixed D₂/D₄ receptor antagonists by optimizing the substitution pattern on both the indoline (a reduced form of indole) and piperazine rings.[10] The piperazine moiety is critical in the structure of drugs like Vortioxetine (an antidepressant) and Clozapine (an antipsychotic), demonstrating its importance in central pharmacological activity.[7]

-

Anxiolytic Activity: Derivatives such as m-chlorophenylpiperazine have been shown to act as agonists at 5-HT₁ₐ receptors, producing anxiolytic effects.[9] This highlights the scaffold's ability to be fine-tuned to achieve specific receptor subtype selectivity.

Anticancer Therapeutics

The indole-piperazine scaffold is an emerging force in oncology, with derivatives showing potent activity against a variety of cancer cell lines.[11][12]

-

Enzyme Inhibition: A novel class of indole-piperazine derivatives bearing a hydroxamic acid moiety was designed as selective histone deacetylase 6 (HDAC6) inhibitors, with some compounds showing IC₅₀ values in the nanomolar range.[13] In other studies, indole-piperazine-1,2,3-triazole conjugates have demonstrated potent efficacy against breast, colorectal, and liver cancer cell lines, with activity in some cases exceeding that of the standard drug erlotinib.[11][14]

-

Cytotoxicity in Gastrointestinal Cancers: Modified indolylpyrimidylpiperazines have been developed as human A₃ adenosine receptor (hA₃AR) partial agonists.[15] One such compound exhibited selective and higher cytotoxicity against both colorectal (HCT-116, Caco-2) and liver (HepG2) cancer cells compared to normal cell lines.[15]

-

Modulation of Natural Products: The piperazine moiety has been successfully conjugated to natural products like vindoline, a monomer of Vinca alkaloids. While vindoline itself is inactive, certain piperazine conjugates showed outstanding antiproliferative activity against a panel of 60 human tumor cell lines, particularly those for colon, CNS, melanoma, renal, and breast cancers.[16]

Other Therapeutic Areas

The versatility of the scaffold extends beyond CNS and cancer applications:

-

Anti-inflammatory and Antioxidant: Certain derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of COX-2, as well as potent antioxidant effects by scavenging free radicals like DPPH.[17][18]

-

Antihistaminic: Structure-activity relationship studies have identified indole-piperazine compounds as potent antagonists for the histamine H₄ receptor, a target for inflammatory and immune disorders.[19]

-

Antimicrobial: Indole diketopiperazine alkaloids have been synthesized and explored for their antimicrobial properties, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range against bacteria like Staphylococcus aureus and Escherichia coli.[20]

Synthetic Strategies and Methodologies

The construction of indole-piperazine derivatives typically relies on robust and well-established chemical reactions, most commonly involving the formation of an amide bond between an indole-containing carboxylic acid and a substituted piperazine.

A generalized workflow for this synthesis is depicted below. The process begins with the activation of an appropriately substituted indole carboxylic acid, followed by nucleophilic acyl substitution by the secondary amine of the piperazine ring.

Caption: General workflow for indole-piperazine synthesis.

Experimental Protocol: Synthesis of (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

This protocol describes a representative amide coupling procedure, adapted from methodologies used in the synthesis of histamine H₄ receptor antagonists.[19]

Objective: To synthesize an indole-piperazine derivative via amide coupling.

Materials:

-

5-chloro-1H-indole-2-carboxylic acid

-

1-methylpiperazine

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Causality Note: Anhydrous conditions are critical to prevent hydrolysis of the activating agent and the activated intermediate.

-

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours.

-

Causality Note: CDI is an excellent coupling agent that reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate. The byproducts, imidazole and CO₂, are easily removed.

-

-

Amine Addition: To the solution containing the activated acid, add 1-methylpiperazine (1.2 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure title compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The optimization of indole-piperazine compounds is driven by a deep understanding of their SAR. By systematically modifying different parts of the scaffold, researchers can enhance potency, selectivity, and pharmacokinetic properties.

Caption: Key structure-activity relationship points.

-

Indole Ring Substitutions: The electronic properties of the indole ring are crucial. Electron-withdrawing groups like halogens (Cl, F) or electron-donating groups like methoxy at the C5 position often increase potency for targets like histamine H₄ receptors and enhance anti-inflammatory activity.[18][19]

-

Piperazine Ring Substitutions: The substituent on the distal nitrogen of the piperazine ring is a key determinant of target selectivity and potency. For CNS targets, this position often accommodates bulky aryl or benzyl groups that interact with specific receptor sub-pockets.[10] For cannabinoid (CB1) receptor agonists, bicyclic piperazine analogs were designed to conformationally constrain this region, leading to highly potent compounds.[21]

-

The Linker: The nature of the linker connecting the two rings can dramatically alter the biological profile. A study on adenosine receptor ligands found that switching the position of a carbonyl group in the linker (amide vs. ketone) eliminated activity at the A₂ₐ receptor and conferred new agonistic activity at the A₃ receptor.[15]

Summary of Representative Indole-Piperazine Compounds

| Compound Class/Name | Therapeutic Target | Key SAR Feature | Reported Activity |

| HDAC6 Inhibitor (9c) [13] | HDAC6 | 7-methyl on indole; N-hydroxybenzamide on piperazine | IC₅₀ = 13.6 nM; Promotes neurite outgrowth |

| H₄R Antagonist [19] | Histamine H₄ Receptor | 5-chloro on indole; N-methyl on piperazine | pKᵢ up to 7.5 |

| D₂/D₄ Antagonist (2n) [10] | Dopamine D₂/D₄ Receptors | 2-methyl on indoline; 4-chlorobenzyl on piperazine | Potent mixed antagonist activity |

| Antidepressant (2e, 2q) [22] | Not specified (in vivo model) | Piperazine-2,5-dione core; various indole substitutions | Immobility reduction of ~71%, similar to fluoxetine |

| Anticancer (7e) [14] | EGFR (in silico) / Cancer cells | Indole-piperazine-triazole conjugate | More potent than erlotinib against MCF-7, HCT-116, HepG-2 |

| Antimicrobial (3b, 3c) [20] | Bacterial FabH (in silico) | Indole diketopiperazine structure | MIC = 0.94–3.87 μM against tested bacteria |

Future Perspectives and Conclusion

The discovery and development of indole-piperazine compounds continue to evolve, driven by advances in synthetic chemistry, computational modeling, and a deeper understanding of disease biology. In silico tools like molecular docking are now routinely used to predict binding affinities and guide the rational design of new derivatives, accelerating the discovery process.[14][17][20]

The future of this field will likely focus on several key areas:

-

Target Selectivity: Designing compounds with exquisite selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve safety profiles.

-

Novel Therapeutic Targets: Applying the indole-piperazine scaffold to emerging targets in areas like neurodegenerative diseases, metabolic disorders, and antiviral therapy.

-

Hybrid Molecules: Expanding the strategy of creating conjugates, like the indole-piperazine-triazole hybrids, to develop multi-target agents capable of addressing complex diseases through synergistic mechanisms.[11][14]

References

- Wang, Y., Chi, G., Zhang, F., Song, J., Liu, F., Zhang, Y., Yu, B., Ruosong, D., & Tan, C. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters.

-